molecular formula C¹³C₄H₁₀O₅ B1157542 D-Arabinose-2,3,4,5-13C4

D-Arabinose-2,3,4,5-13C4

Cat. No.: B1157542
M. Wt: 154.1
Attention: For research use only. Not for human or veterinary use.
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Description

D-Arabinose-2,3,4,5-¹³C₄ (CAS: Not explicitly provided; Catalogue Number: C209401) is a stable isotope-labeled analogue of D-Arabinose, a naturally occurring pentose sugar. This compound features ¹³C isotopic enrichment at the 2nd, 3rd, 4th, and 5th carbon positions, resulting in a molecular formula of C¹³C₄H₁₀O₅ and a molecular weight of 154.1 g/mol . It is supplied as a powder with 98% purity and is soluble in chloroform, dichloromethane, and DMSO. Its primary application lies in isotopic tracing studies, particularly as an inhibitor of glucose dehydrogenase in metabolic research . Storage requires refrigeration (2–8°C) and protection from light and air to maintain stability .

Properties

Molecular Formula

C¹³C₄H₁₀O₅

Molecular Weight

154.1

Origin of Product

United States

Scientific Research Applications

Metabolic Studies

D-Arabinose-2,3,4,5-13C4 is extensively used in metabolic studies to trace the incorporation of carbohydrates into metabolic pathways. Its isotopic labeling enables researchers to monitor how cells utilize D-arabinose during metabolism.

Case Study: Pancreatic Cancer Research

In a study focused on pancreatic cancer risk assessment, D-arabinose was identified as a potential biomarker. The metabolome analysis highlighted its role in metabolic profiling where stable isotopes were used to trace specific metabolites linked to cancer development. The study emphasized the importance of identifying high-risk groups for pancreatic cancer through metabolomic data that included D-arabinose as a significant metabolite .

Structural Biology

The incorporation of this compound in structural biology has provided insights into protein dynamics and molecular interactions.

Application in NMR Spectroscopy

This compound is utilized in nuclear magnetic resonance (NMR) spectroscopy for studying biomolecular structures. The stable isotope labeling allows for enhanced resolution and sensitivity in NMR experiments. This application is crucial for understanding protein folding and dynamics as well as for determining the structural characteristics of complex biomolecules .

Cancer Metabolism Profiling

This compound has been applied in profiling the metabolism of various cancer cell lines. By using this labeled sugar in cell culture experiments, researchers can observe how cancer cells metabolize sugars differently compared to normal cells.

Case Study: Colorectal Carcinoma

In a study involving colorectal carcinoma cell lines (HCT116), researchers employed deep 13C labeling with this compound to analyze metabolic pathways. The findings demonstrated that this compound effectively traced the activity of various metabolic pathways including glycolysis and amino acid metabolism. This approach allowed for a comprehensive understanding of how cancer cells adapt their metabolism to support rapid growth .

Analytical Chemistry

This compound is also used in analytical chemistry for developing high-throughput methods that catalog endogenous metabolites.

Method Development

Researchers have developed methods utilizing D-arabinose for analyzing complex biological samples through liquid chromatography coupled with mass spectrometry (LC-MS). This technique facilitates the identification and quantification of metabolites in biological fluids and tissues .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Insights
Metabolic StudiesTracing carbohydrate metabolism in cellsIdentified D-arabinose as a potential biomarker for cancer
Structural BiologyEnhancing NMR spectroscopy for studying protein dynamicsImproved resolution and sensitivity in biomolecular studies
Cancer Metabolism ProfilingProfiling metabolic pathways in cancer cell linesRevealed unique metabolic adaptations in colorectal carcinoma
Analytical ChemistryDeveloping high-throughput methods for metabolite analysisEnabled comprehensive profiling of biological samples

Comparison with Similar Compounds

Isotope-Labeled Arabinose Derivatives

Compound Isotopic Labeling Molecular Weight Key Applications Storage Conditions
D-Arabinose-2,3,4,5-¹³C₄ ²,³,⁴,⁵-¹³C₄ 154.1 g/mol Metabolic flux analysis, enzyme inhibition 2–8°C, protected from light
D-Arabinose-1-¹³C (99%) ¹-¹³C 151.1 g/mol* Single-carbon tracing in biosynthesis studies Not specified
D-Arabinose-1,3-¹³C₂ ¹,³-¹³C₂ 152.11 g/mol Dual-position isotopic labeling Room temperature stable
D-Arabinose-1,2-¹³C₂ ¹,²-¹³C₂ 152.11 g/mol Glycolytic pathway studies 2–8°C, protected from light

*Calculated based on unlabeled D-Arabinose (MW 150.13 g/mol) . Sources:

  • Key Differences: Labeling Positions: The 2,3,4,5-¹³C₄ variant enables tracking of multiple carbons in metabolic pathways, offering higher resolution for NMR or mass spectrometry compared to single/double-labeled analogues .

Stereoisomers: D- vs. L-Arabinose

Property D-Arabinose-2,3,4,5-¹³C₄ L-Arabinose
CAS Number Not explicitly listed 5328-37-0
Stereochemistry D-enantiomer L-enantiomer
Hazard Profile Non-hazardous (no H-phrases) H302, H315, H319, H332, H335
Applications Enzyme inhibition, isotope tracing Bacterial cell wall studies

Sources :

  • Safety Notes: While D-Arabinose and its isotope-labeled derivatives are classified as non-hazardous , L-Arabinose poses risks of skin/eye irritation and acute toxicity .

Structurally Similar Pentoses: D-Ribose and Derivatives

Compound Structure Isotopic Labeling Key Applications
D-Ribose-2,3,4,5-¹³C₄ Ribose backbone ²,³,⁴,⁵-¹³C₄ RNA metabolism studies
D-Arabinose-2,3,4,5-¹³C₄ Arabinose backbone ²,³,⁴,⁵-¹³C₄ Glucose dehydrogenase inhibition

Sources :

  • Functional Differences: Biological Role: D-Ribose is a component of RNA and ATP, whereas D-Arabinose is primarily used in microbial studies and enzyme inhibition . Isotope Utilization: Both compounds are used in metabolic tracing, but their applications diverge based on their biological targets.

Sugar Alcohol Derivatives: D-[1,2-¹³C₂]Arabinitol

Property D-Arabinose-2,3,4,5-¹³C₄ D-[1,2-¹³C₂]Arabinitol
Functional Groups Aldose Sugar alcohol
Molecular Formula C¹³C₄H₁₀O₅ C₅H₁₂O₅
Applications Enzyme inhibition Isotopic tracer in lipid metabolism

Sources :

  • Structural Impact : The reduction of the aldehyde group to an alcohol in arabinitol alters its reactivity and metabolic pathway interactions.

Research Implications and Trends

  • Multi-Labeled vs. Single-Labeled Compounds : The 2,3,4,5-¹³C₄ variant provides a broader carbon tracing scope, critical for elucidating complex pathways like the pentose phosphate pathway .
  • Enantiomer-Specific Effects : The D-form’s role in enzyme inhibition contrasts with the L-form’s use in bacterial studies, highlighting the importance of stereochemistry in biological activity .
  • Synthetic Challenges : Introducing ¹³C at multiple positions requires specialized synthesis protocols, increasing production costs compared to single-labeled analogues .

Preparation Methods

Periodate Cleavage and Cyanide Addition

Periodate oxidation cleaves vicinal diols, enabling controlled carbon removal. Starting with D-glucose-2,3,4,5-13C4, selective cleavage between C5 and C6 generates a C5 aldehyde. Subsequent reaction with K13CN introduces a 13C at the new terminal position (C6 in hexose or C5 in pentose). For pentoses like arabinose, this method can retain 13C labels at positions 2–5 if the precursor glucose is appropriately labeled.

Table 1: Key Steps in Periodate-Mediated Synthesis

StepReactionOutcome
1Periodate cleavage of glucose-2,3,4,5-13C4Removal of C6, formation of C5 aldehyde
2K13CN additionIntroduction of 13C at terminal position
3Reduction and hydrolysisFormation of labeled pentose backbone
4EpimerizationConversion to D-arabinose configuration

Challenges include minimizing side reactions during cyanide addition and ensuring stereochemical fidelity during epimerization.

Enzymatic Conversion from Labeled Hexose Derivatives

Enzymatic pathways offer high stereoselectivity, leveraging natural sugar metabolism. In mycobacteria, D-arabinose is biosynthesized from sedoheptulose 7-phosphate via decaprenyl-phospho-arabinose, with ribose 5-phosphate as an intermediate. Isotopic labeling at multiple positions can be achieved by feeding 13C-enriched substrates into these pathways.

Biosynthetic Pathway Engineering

Expressing mycobacterial enzymes (e.g., Rv1449 transketolase, Rv3806 phosphoribosyltransferase) in a heterologous host enables in vitro synthesis of decaprenyl-phospho-arabinose from 13C-labeled sedoheptulose or ribose. Subsequent hydrolysis releases free D-arabinose-2,3,4,5-13C4.

Table 2: Enzymatic Synthesis Efficiency

EnzymeSubstrate13C Incorporation (%)
Rv1449Sedoheptulose-7-13C492 ± 3
Rv3806Ribose-5-13C488 ± 5

This method requires optimization of phosphatase activity (e.g., Rv3807) to maximize yield.

Stepwise Isotopic Labeling via Cyanohydrin Reaction

The Kiliani-Fischer synthesis extends aldose chains by adding cyanide to the aldehyde group. Starting with D-erythrose-2,3,4-13C3, K13CN addition introduces 13C at C5, yielding a pentose nitrile. Hydrolysis and reduction produce this compound.

Reaction Optimization

  • pH Control : Maintain pH >10 to favor cyanohydrin formation.

  • Reduction : Use Pd/C catalyst for selective nitrile-to-amine reduction.

  • Epimerization : Adjust reaction temperature to favor D-arabinose over ribose.

Challenges in Multi-Position Labeling

Isotopic Dilution

Partial loss of 13C occurs during hydroxylation and epimerization steps. Using excess 13C-labeled reagents (e.g., K13CN) mitigates this.

Purification Complexity

Labeled arabinose requires rigorous purification to separate anomers and byproducts. Ethanol recrystallization and ion-exchange chromatography (AG-50 Ca2+ resin) achieve >99% purity.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)Cost
Chemical (Periodate)16–2095High
Enzymatic30–4098Moderate
Cyanohydrin25–3097High

Enzymatic routes offer higher yields but require specialized enzyme preparations. Chemical methods provide flexibility in isotopic positioning .

Q & A

Q. What analytical methods are recommended for confirming the isotopic purity of D-Arabinose-2,3,4,5-¹³C₄?

Isotopic purity is critical for tracer studies. Researchers should employ ¹³C nuclear magnetic resonance (NMR) to verify position-specific isotopic enrichment and mass spectrometry (MS) for overall isotopic abundance. Cross-referencing spectral data with databases like the NIST Chemistry WebBook ensures accuracy . Additionally, high-performance liquid chromatography (HPLC) paired with isotope-specific detectors can resolve isotopic contamination.

Q. How should D-Arabinose-2,3,4,5-¹³C₄ be stored to maintain stability during experiments?

Store the compound in a dry, inert environment at 4°C or below , sealed under nitrogen to prevent oxidation or moisture absorption. Avoid exposure to strong acids, bases, or oxidizing agents, as these may degrade the isotopic label . Use flame-retardant containers and adhere to laboratory safety protocols for hygroscopic compounds .

Q. What experimental controls are essential when using ¹³C-labeled arabinose in metabolic studies?

Include unlabeled D-arabinose controls to distinguish isotopic tracer effects from natural abundance. Use solvent blanks to rule out contamination and internal standards (e.g., ¹³C-glucose) to validate analytical workflows. Ensure cell cultures or model systems are pre-adapted to arabinose to minimize metabolic stress .

Advanced Research Questions

Q. How can researchers design metabolic flux analysis (MFA) experiments using D-Arabinose-2,3,4,5-¹³C₄ to minimize isotopic dilution?

Optimize pulse-chase protocols to track isotope incorporation dynamically. Use compartmentalized modeling to account for intracellular vs. extracellular pools. Validate flux distributions with gas chromatography-mass spectrometry (GC-MS) and isotopomer spectral analysis (ISA) . Ensure experimental conditions (e.g., pH, temperature) align with the organism’s metabolic state to avoid label scrambling .

Q. What strategies resolve contradictions in isotopic enrichment data across replicate studies?

Contradictions may arise from batch variability in isotopic purity or inconsistent sample preparation . Cross-validate results using multiple analytical platforms (e.g., NMR, MS, IRMS). Replicate experiments under strictly controlled conditions and compare data with published studies using NIST-validated reference materials . Perform statistical outlier analysis (e.g., Grubbs’ test) to identify technical artifacts .

Q. How does the isotopic labeling pattern of D-Arabinose-2,3,4,5-¹³C₄ influence its utility in glycobiology research?

The ¹³C₄ labeling at carbons 2–5 enables precise tracking of pentose utilization in glycosylation pathways , such as nucleotide sugar biosynthesis. For glycoprotein studies, combine with ¹⁵N-labeled amino acids to disentangle carbon-nitrogen metabolic crosstalk. Use positional isotopomer modeling to map carbon fate in glycan structures .

Q. What precautions are necessary when handling D-Arabinose-2,3,4,5-¹³C₄ in anaerobic microbial studies?

Avoid cross-contamination with aerobic systems by using anaerobic chambers and validated degassing protocols. Monitor for isotopic exchange via fermentation byproducts (e.g., acetate, ethanol) using ¹³C-edited NMR . Pre-treat microbial cultures with antioxidants to stabilize labile intermediates .

Methodological Best Practices

  • Data Reporting : Include raw isotopic ratios, instrument parameters (e.g., NMR pulse sequences), and calibration curves in supplementary materials to enhance reproducibility .
  • Ethical Compliance : Disclose isotopic sourcing and synthesis methods to meet journal requirements for transparency .
  • Statistical Rigor : Use ANOVA or mixed-effects models to account for biological variability in isotopic tracer studies .

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